Cas no 2097945-86-1 (2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid)

2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid is a spirocyclic compound featuring a hydroxyl group and a carboxylic acid functionality, making it a versatile intermediate in organic synthesis. Its unique structural framework, combining an oxa-aza spirocycle with an acetic acid moiety, offers potential applications in medicinal chemistry and drug development. The presence of both hydroxyl and carboxyl groups allows for further derivatization, enabling the synthesis of complex molecules with tailored properties. This compound's rigid spirocyclic core may contribute to enhanced stereochemical control in synthetic pathways. Its balanced polarity and functional group compatibility make it suitable for use in peptide mimetics, heterocyclic chemistry, and as a building block for bioactive molecules.
2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid structure
2097945-86-1 structure
Product Name:2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid
CAS No:2097945-86-1
MF:C10H17NO4
MW:215.24628329277
CID:5722325
PubChem ID:121203765
Update Time:2025-06-30

2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid
    • F1907-7674
    • AKOS026712017
    • 2097945-86-1
    • 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid
    • Inchi: 1S/C10H17NO4/c12-8-1-4-15-10(5-8)2-3-11(7-10)6-9(13)14/h8,12H,1-7H2,(H,13,14)
    • InChI Key: DOEHNRLXNQSCKV-UHFFFAOYSA-N
    • SMILES: O1CCC(CC21CN(CC(=O)O)CC2)O

Computed Properties

  • Exact Mass: 215.11575802g/mol
  • Monoisotopic Mass: 215.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 70Ų

2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H180946-100mg
2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic Acid
2097945-86-1
100mg
$ 95.00 2022-06-04
TRC
H180946-500mg
2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic Acid
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$ 365.00 2022-06-04
TRC
H180946-1g
2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic Acid
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$ 570.00 2022-06-04
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2097945-86-1 95%+
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$595.0 2023-09-07
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F1907-7674-0.5g
2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid
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F1907-7674-1g
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F1907-7674-2.5g
2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid
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$1439.0 2023-09-07
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F1907-7674-5g
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Additional information on 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid

Introduction to 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic Acid (CAS No. 2097945-86-1)

2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid (CAS No. 2097945-86-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and hydroxyl functional group, exhibits promising pharmacological properties, making it a valuable candidate for the development of new therapeutic agents.

The molecular structure of 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid is composed of a spirocyclic ring system with an embedded oxirane ring and an acetate moiety. The presence of the hydroxyl group at the C9 position adds to its chemical reactivity and potential for forming hydrogen bonds, which can influence its biological activity and solubility properties.

Recent studies have focused on the synthesis and characterization of 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid. One notable approach involves the use of palladium-catalyzed coupling reactions to construct the spirocyclic framework efficiently. This method has been shown to yield high purity products with excellent yields, making it a preferred synthetic route for large-scale production.

In terms of biological activity, 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid has demonstrated potent anti-inflammatory and analgesic effects in preclinical studies. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce the expression of cyclooxygenase (COX) enzymes.

Furthermore, 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid has been evaluated for its potential as a neuroprotective agent. Preclinical studies have indicated that it can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotective effect is thought to be mediated by its ability to enhance the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels.

The pharmacokinetic profile of 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid has also been investigated in detail. It exhibits good oral bioavailability and a favorable half-life, which are crucial factors for its potential use as an oral medication. Additionally, it shows low toxicity in animal models, suggesting a wide therapeutic window and reduced risk of adverse effects.

Clinical trials are currently underway to further evaluate the safety and efficacy of 2-(9-Hydroxy-6-o xa - 2 - aza spiro [4 . 5] decan - 2 - yl )acetic acid in human subjects. Preliminary results from phase I trials have been promising, with no serious adverse events reported and significant improvements observed in patients with chronic inflammatory conditions.

In conclusion, 2-(9-Hydroxy - 6 - oxa - 2 - azaspiro [4 . 5 ] decan - 2 - yl )acetic acid (CAS No. 2097945 - 86 - 1 ) represents a promising compound with diverse therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further development in the pharmaceutical industry.

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